aldehydo-D-galacturonate

Description

Contextualization within Carbohydrate Metabolism Research

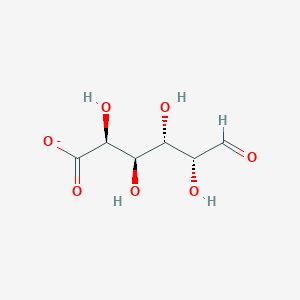

Aldehydo-D-galacturonate is an oxidized form of D-galactose, featuring an aldehyde group at the first carbon (C1) and a carboxylic acid group at the sixth carbon (C6). wikipedia.org This structure places it within the class of uronic acids, which are key components of various polysaccharides. wikipedia.org Its primary relevance in carbohydrate metabolism stems from its position as the monomeric unit of pectin (B1162225), a major structural polysaccharide in plant cell walls. wikipedia.orgnih.gov Consequently, the breakdown and utilization of pectin-rich biomass by microorganisms invariably involve the processing of D-galacturonic acid and its aldehydo form. vulcanchem.com

Research into this compound is closely linked to several key areas of carbohydrate metabolism:

Pectin Degradation: Microorganisms that thrive on decaying plant matter have evolved specific enzymatic pathways to catabolize pectin. nih.gov This process releases D-galacturonic acid, which is then funneled into central metabolism.

Alternative Carbon Source Utilization: The ability of various microbes, including fungi and bacteria, to use D-galacturonate as a sole carbon and energy source highlights its importance in microbial metabolic diversity. nih.govcore.ac.uk

Ascorbic Acid (Vitamin C) Biosynthesis: In plants, a pathway exists for the synthesis of L-ascorbic acid where D-galacturonate serves as a precursor. researchgate.net This underscores the broader significance of galacturonate metabolism beyond simple catabolism.

Significance as a Metabolic Intermediate in Biological Systems

This compound, as the conjugate base of D-galacturonic acid, is a key metabolic intermediate in several distinct pathways across different domains of life. vulcanchem.comrhea-db.org Its metabolic fate is dictated by the enzymatic machinery present in the organism.

In many filamentous fungi, such as Aspergillus niger and Trichoderma reesei, D-galacturonate is catabolized through a specific reductive pathway. core.ac.ukrhea-db.orggenome.jp This pathway involves the conversion of D-galacturonate to L-galactonate, a reaction catalyzed by D-galacturonate reductase. core.ac.ukresearchgate.net

In contrast, many bacterial species employ an isomerase pathway for D-galacturonate catabolism. nih.gov For instance, in Escherichia coli, uronate isomerase converts D-galacturonate to D-tagaturonate. nih.gov A third, oxidative pathway has been identified in some prokaryotes, where D-galacturonate is oxidized to meso-galactarate (mucate). nih.gov

The table below summarizes the initial enzymatic steps in the different metabolic pathways involving D-galacturonate.

| Metabolic Pathway | Organism Type | Initial Enzyme | Product |

| Fungal Reductive Pathway | Filamentous Fungi | D-galacturonate reductase | L-galactonate |

| Bacterial Isomerase Pathway | Bacteria (e.g., E. coli) | Uronate isomerase | D-tagaturonate |

| Bacterial Oxidative Pathway | Prokaryotes (e.g., Agrobacterium tumefaciens) | D-galacturonate dehydrogenase | meso-galactarate (mucate) |

This compound has been identified as a metabolite in organisms central to biotechnological research, such as Saccharomyces cerevisiae (baker's yeast) and Escherichia coli. vulcanchem.com Its presence in these organisms underscores its fundamental role in carbohydrate processing. The metabolism of D-galacturonic acid is of considerable interest for biotechnological applications, particularly in the conversion of agricultural waste, which is rich in pectin, into valuable chemicals. vulcanchem.com

Structure

3D Structure

Properties

Molecular Formula |

C6H9O7- |

|---|---|

Molecular Weight |

193.13 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/p-1/t2-,3+,4+,5-/m0/s1 |

InChI Key |

IAJILQKETJEXLJ-RSJOWCBRSA-M |

SMILES |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O |

Isomeric SMILES |

C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O |

Origin of Product |

United States |

Biochemical Pathways and Enzymatic Interconversions

Origin and Biosynthesis of Aldehydo-D-galacturonate

The formation of this compound is intrinsically linked to the availability and processing of D-galacturonate.

D-galacturonic acid, a sugar acid derived from D-galactose, serves as the primary precursor for this compound. wikipedia.org In its open-chain form, D-galacturonic acid possesses an aldehyde group at the C1 position and a carboxylic acid group at the C6 position. wikipedia.org In plants, the activated form of D-galacturonate, UDP-D-galacturonate, is synthesized from UDP-D-glucuronate through the action of UDP-D-glucuronate 4-epimerase. nih.govnih.gov This enzymatic reaction is crucial for providing the building blocks for pectin (B1162225) synthesis. nih.gov Microorganisms capable of utilizing pectin as a carbon source first hydrolyze the polymer into D-galacturonic acid monomers. core.ac.ukvtt.fi

The term "this compound" refers to the open-chain (aldehydic) form of D-galacturonic acid. wikipedia.orgebi.ac.uk In aqueous solutions, D-galacturonic acid exists in equilibrium between its cyclic (pyranose) and open-chain forms. The open-chain this compound is an intermediate in the D-galacturonate degradation pathway in some bacteria, such as E. coli. morf-db.org In these pathways, D-galacturonate isomerase can catalyze the conversion of this compound to D-tagaturonate. morf-db.org In fungi, the initial step of D-galacturonate catabolism involves the reduction of the aldehyde group, directly utilizing the this compound form. nih.gov

Fungal Catabolic Pathway of D-Galacturonate (Reductive Pathway)

Filamentous fungi employ a specific reductive pathway to catabolize D-galacturonate, which is distinct from the pathways found in bacteria. nih.govnih.gov This eukaryotic pathway consists of a series of enzymatic reactions that convert D-galacturonate into central metabolic intermediates. core.ac.ukvtt.fi The key enzymes in this pathway are induced by the presence of D-galacturonate. core.ac.ukvtt.fi

The first committed step in the fungal D-galacturonate catabolic pathway is the reduction of D-galacturonate to L-galactonate. nih.govmdpi.com This reaction is catalyzed by D-galacturonate reductase (GAR1), an NADPH-dependent enzyme. core.ac.ukvtt.fi This enzyme has been identified and characterized in several filamentous fungi, including Trichoderma reesei and Aspergillus niger. nih.gov While some D-galacturonate reductases show a strong preference for NADPH, certain enzymes can also utilize NADH as a cofactor. nih.govvtt.fi

Table 1: Key Enzymes and Reactions in the Fungal D-Galacturonate Reductive Pathway

| Step | Enzyme | Substrate | Product(s) | Cofactor |

| 1 | D-galacturonate reductase | D-galacturonate | L-galactonate | NADPH/NADH |

| 2 | L-galactonate dehydratase | L-galactonate | L-threo-3-deoxy-hexulosonate | - |

| 3 | L-threo-3-deoxy-hexulosonate aldolase (B8822740) | L-threo-3-deoxy-hexulosonate | Pyruvate (B1213749) and L-Glyceraldehyde | - |

The second step in the pathway is the dehydration of L-galactonate to form L-threo-3-deoxy-hexulosonate, also known as 2-keto-3-deoxy-L-galactonate. nih.govresearchgate.net This reaction is catalyzed by L-galactonate dehydratase (LGD1). nih.govresearchgate.net This enzyme has been identified in the mold Hypocrea jecorina (Trichoderma reesei). nih.gov Deletion of the gene encoding this enzyme results in the inability of the fungus to grow on D-galacturonic acid as a sole carbon source. nih.govresearchgate.net

The final step of this pathway involves the cleavage of L-threo-3-deoxy-hexulosonate into two smaller, metabolically useful molecules: pyruvate and L-glyceraldehyde. nih.gov This aldol cleavage is catalyzed by L-threo-3-deoxy-hexulosonate aldolase. nih.gov The identification of this enzyme in Hypocrea jecorina completed the elucidation of this fungal catabolic pathway. nih.gov The reaction catalyzed by this aldolase is reversible. nih.gov The resulting pyruvate can directly enter central metabolism, while L-glyceraldehyde is further reduced to glycerol (B35011). vtt.finih.gov

Bacterial Catabolic Pathways of D-Galacturonate

In contrast to the reductive pathway found in fungi, bacteria primarily employ an isomerase pathway, also known as the Ashwell pathway, for the catabolism of D-galacturonate. nih.gov This pathway involves a series of isomerization and reductive steps to convert D-galacturonate into intermediates that can enter central metabolic pathways.

Isomerase Pathway (Ashwell Pathway)

The Ashwell pathway, first described in Escherichia coli, is a well-established route for D-galacturonate fermentation in bacteria. nih.gov This pathway ultimately converts D-galacturonate into pyruvate and glyceraldehyde-3-phosphate. nih.gov

The initial step of the bacterial isomerase pathway is the conversion of this compound to D-tagaturonate. morf-db.org This reaction is catalyzed by the enzyme uronate isomerase (UxaC). nih.gov This isomerization is a critical step that prepares the molecule for the subsequent reductive reactions. In some bacteria, such as Thermotoga maritima, the uronate isomerase can act on both D-galacturonate and D-glucuronate, converting them to D-tagaturonate and D-fructuronate, respectively. nih.gov

Following isomerization, D-tagaturonate is reduced to D-altronate. nih.govresearchgate.net This reductive step is catalyzed by an altronate oxidoreductase (UxaB), which is an NADH-dependent enzyme. nih.gov D-altronate is then dehydrated to form 2-keto-3-deoxy-D-gluconate, which is a key intermediate that can be further metabolized in the Entner-Doudoroff pathway. nih.govuniprot.org

Interactive Data Table: Key Steps in the Bacterial Isomerase Pathway

| Step | Enzyme | Substrate | Product | Cofactor |

| Isomerization | Uronate isomerase (UxaC) | This compound | D-tagaturonate | None |

| Reduction | Altronate oxidoreductase (UxaB) | D-tagaturonate | D-altronate | NADH |

Dehydration to 2-Keto-3-deoxygluconate (KDG)

The catabolism of D-galacturonate can proceed through various pathways, one of which involves its conversion to 2-keto-3-deoxy-D-gluconate (KDG). In the isomerase pathway, D-galacturonate is first converted through a series of enzymatic reactions involving uronate isomerase, D-tagaturonate reductase, and altronate dehydratase to ultimately yield KDG nih.govnih.gov. This pathway is a critical route for the assimilation of D-galacturonate into central metabolism in many microorganisms nih.gov. Specifically, D-galacturonate is isomerized to D-tagaturonate, which is then reduced to D-altronate. Subsequently, D-altronate is dehydrated to form KDG nih.gov. Fungal pathways have been identified that generate L-2-keto-3-deoxy-galactonate (L-KDGal) through the reduction and dehydration of D-galacturonate nih.govnih.govresearchgate.net.

Cleavage and Phosphorylation to Pyruvate and Glyceraldehyde 3-Phosphate

Following its formation, 2-keto-3-deoxy-D-gluconate (KDG) is further metabolized to key intermediates of central glycolysis. The canonical pathway involves the phosphorylation of KDG to 2-keto-3-deoxy-6-phosphogluconate (KDPG) by KDG kinase . Subsequently, KDPG aldolase catalyzes the retro-aldol cleavage of KDPG into two 3-carbon molecules: pyruvate and D-glyceraldehyde-3-phosphate (GAP) taylorandfrancis.com. These products then enter the glycolytic pathway to generate ATP and reducing equivalents github.iotaylorandfrancis.com. In some organisms, a non-phosphorylative pathway exists where KDGal is directly cleaved by an aldolase into pyruvate and L-glyceraldehyde nih.govnih.gov. Glyceraldehyde-3-phosphate is a crucial intermediate in several central metabolic pathways nih.gov.

Associated Enzymes (e.g., Uronate isomerase, D-tagaturonate reductase, D-altronate dehydratase)

The initial steps of the isomerase pathway for D-galacturonate catabolism are facilitated by a series of specific enzymes. Uronate isomerase (EC 5.3.1.12) catalyzes the initial isomerization of D-galacturonate to D-tagaturonate nih.govnih.gov. The subsequent reduction of D-tagaturonate to D-altronate is carried out by D-tagaturonate reductase (EC 1.1.1.58) nih.gov. Finally, D-altronate dehydratase (EC 4.2.1.7) catalyzes the dehydration of D-altronate to form 2-keto-3-deoxy-D-gluconate (KDG) nih.govnih.gov. In fungi, the conversion of D-galacturonic acid to L-galactonic acid is catalyzed by a D-galacturonic acid reductase, which is the first step in a pathway that differs from the bacterial isomerase route researchgate.net. Fungal pathways for D-galacturonic acid catabolism also involve an L-galactonate dehydratase researchgate.netnih.gov.

Oxidative Pathway

Oxidation of D-Galacturonate to D-Galactaro-1,5-lactone

In an alternative route to the isomerase pathway, D-galacturonate can be catabolized through an oxidative pathway. The initial step in this pathway is the oxidation of the pyranose form of D-galacturonate to D-galactaro-1,5-lactone (a δ-lactone) nih.govacs.orgresearchgate.net. This reaction is catalyzed by the NAD+-dependent enzyme uronate dehydrogenase (Udh) nih.govresearchgate.net. This oxidative pathway has been identified in several soil bacteria, including Agrobacterium tumefaciens nih.govacs.orgresearchgate.net.

Lactone Hydrolysis and Isomerization (e.g., D-galactaro-1,4-lactone)

Following its formation, D-galactaro-1,5-lactone can undergo further transformation. In Agrobacterium tumefaciens, a novel enzyme, D-galactarolactone isomerase (GLI), has been identified that catalyzes the isomerization of D-galactaro-1,5-lactone to D-galactaro-1,4-lactone (a γ-lactone) nih.govacs.orgnih.govqmul.ac.uk. While the δ-lactone can also non-enzymatically rearrange to the more stable γ-lactone form in solution, the enzymatic catalysis by GLI is a key step in the pathway nih.govresearchgate.net. This isomerization is crucial for the subsequent steps of the oxidative pathway nih.gov.

Subsequent Transformations to Galactaric Acid and beyond (e.g., 3-deoxy-2-keto-hexarate, alpha-ketoglutarate)

The D-galactaro-1,4-lactone is then converted to 2-keto-3-deoxy-L-threo-hexarate, also known as 5-keto-4-deoxy-D-glucarate (KDG) nih.gov. This ring-opening reaction is catalyzed by galactarolactone cycloisomerase nih.govresearchgate.net. Subsequently, KDG undergoes dehydration and decarboxylation to form α-ketoglutarate semialdehyde, which is then oxidized to α-ketoglutarate, an intermediate of the citric acid cycle nih.govnih.gov. In some microbial oxidative pathways, D-galacturonate is oxidized to D-galactarolactone, which is then hydrolyzed to galactaric acid. Galactaric acid is further converted to 3-deoxy-2-keto-hexarate and ultimately to α-ketoglutarate researchgate.netresearchgate.net.

Involved Enzymes

The metabolic pathways involving this compound are catalyzed by a series of specific enzymes. These enzymes facilitate the conversion of D-galacturonate into various intermediates, playing a crucial role in carbohydrate metabolism in certain organisms. Key enzymes in these pathways include Uronate dehydrogenase, Galactarolactone cycloisomerase, and Keto-deoxy-D-galactarate dehydratase.

Uronate Dehydrogenase

Uronate dehydrogenase (EC 1.1.1.203) is an enzyme belonging to the oxidoreductase family. creative-enzymes.comwikipedia.org It plays a significant role in the catabolism of uronic acids, such as D-galacturonic acid. creative-enzymes.comnih.gov This enzyme catalyzes the oxidation of D-galacturonate to D-galactaro-1,5-lactone or D-galactarate, using NAD+ as a cofactor. creative-enzymes.comwikipedia.orgnzytech.com The systematic name for this enzyme is uronate:NAD+ 1-oxidoreductase. wikipedia.orgnzytech.com In the bacterium Agrobacterium tumefaciens, uronate dehydrogenase initiates an oxidative pathway by converting D-galacturonic acid into D-galactaro-1,5-lactone. researchgate.net This product can then rearrange to the more stable D-galactaro-1,4-lactone. researchgate.net The enzyme is active on both D-glucuronate and D-galacturonate. nih.gov

Galactarolactone Cycloisomerase

Galactarolactone cycloisomerase (EC 5.5.1.27) is an enzyme involved in the degradation pathway of D-galacturonate in bacteria like Agrobacterium fabrum (formerly Agrobacterium tumefaciens) strain C58. nih.govcreative-enzymes.com In this pathway, after D-galacturonate is oxidized to D-galactarolactone by uronate dehydrogenase, galactarolactone cycloisomerase catalyzes the direct conversion of D-galactaro-1,4-lactone to 5-dehydro-4-deoxy-D-glucarate (also known as 2-keto-3-deoxy-D-glucarate). researchgate.netnih.govcreative-enzymes.com This provides a direct route from the lactone to a linear intermediate, bypassing the hydrolysis to galactarate that was previously assumed. researchgate.netnih.gov

Keto-deoxy-D-galactarate Dehydratase

Keto-deoxy-D-galactarate (KDG) dehydratase is another key enzyme in the oxidative pathway of D-galacturonic acid in Agrobacterium tumefaciens. nih.govresearchgate.net Its gene is located in the same gene cluster as those for uronate dehydrogenase and galactarolactone cycloisomerase. nih.govrcsb.org This enzyme catalyzes the subsequent step in the pathway, a decarboxylating hydrolysis reaction that converts keto-deoxy-D-galactarate (KDG) into α-ketoglutaric semialdehyde and carbon dioxide. nih.govrcsb.org Although it is structurally related to Class I aldolases, it does not follow a typical retro-aldol condensation mechanism. nih.gov

Table 1: Summary of Enzymes Involved in this compound Metabolism

| Enzyme | EC Number | Function | Organism Example |

|---|---|---|---|

| Uronate dehydrogenase | 1.1.1.203 | Oxidizes D-galacturonate to D-galactaro-lactone/D-galactarate | Agrobacterium tumefaciens |

| Galactarolactone cycloisomerase | 5.5.1.27 | Converts D-galactaro-1,4-lactone to 5-dehydro-4-deoxy-D-glucarate | Agrobacterium fabrum |

| Keto-deoxy-D-galactarate dehydratase | N/A | Converts keto-deoxy-D-galactarate to α-ketoglutaric semialdehyde and CO2 | Agrobacterium tumefaciens |

Role in L-Ascorbic Acid Biosynthesis in Plants

In addition to the well-established Smirnoff-Wheeler pathway, plants possess alternative routes for the biosynthesis of L-ascorbic acid (vitamin C), one of which utilizes D-galacturonic acid as a precursor. nih.govcore.ac.ukresearchgate.net This pathway, often referred to as the D-galacturonate pathway, becomes particularly relevant during processes like fruit ripening, where D-galacturonic acid is released from the degradation of pectin, a major component of the plant cell wall. core.ac.uknih.gov

Conversion to L-Galactonate and Downstream Intermediates

The initial step in this alternative biosynthetic pathway is the reduction of D-galacturonic acid to L-galactonic acid. core.ac.uknih.gov This conversion is a critical entry point, channeling a product of cell wall turnover into vitamin C synthesis. core.ac.uk Following its formation, L-galactonate is further metabolized. It is believed to be converted to L-galactono-1,4-lactone, which is a direct precursor to L-ascorbic acid. nih.govcore.ac.uk The final step in the pathway is the oxidation of L-galactono-1,4-lactone to L-ascorbic acid, a reaction catalyzed by L-galactono-1,4-lactone dehydrogenase, an enzyme located in the mitochondria. core.ac.uknih.gov Evidence for this pathway includes the observation that feeding plants with the methyl ester of D-galacturonic acid leads to a significant increase in L-ascorbic acid content. core.ac.uk

Enzymatic Steps within the Pathway (e.g., D-galacturonate reductase)

The key enzyme initiating the D-galacturonate pathway is D-galacturonate reductase (EC 1.1.1.365). nih.govqmul.ac.uk This enzyme catalyzes the NADPH-dependent reduction of D-galacturonate to L-galactonate. nih.govnih.gov The reaction is: L-galactonate + NADP+ = D-galacturonate + NADPH + H+. qmul.ac.uk D-galacturonate reductase was first isolated and characterized from strawberry (Fragaria x ananassa), where its expression level was found to correlate with the ascorbic acid content during fruit ripening. core.ac.uknih.gov Overexpression of the gene for D-galacturonate reductase (GalUR) in Arabidopsis thaliana resulted in a two- to three-fold increase in vitamin C content, demonstrating that this enzyme plays a significant role in the biosynthesis of L-ascorbic acid. nih.gov While the plant enzyme is specific for NADPH, fungal versions may also use NADH, although less efficiently. nih.govqmul.ac.uk

Table 2: Key Reaction in the D-Galacturonate Pathway for Ascorbic Acid Biosynthesis

| Substrate | Enzyme | Product | Cofactor |

|---|---|---|---|

| D-galacturonate | D-galacturonate reductase | L-galactonate | NADPH |

| L-galactono-1,4-lactone | L-galactono-1,4-lactone dehydrogenase | L-ascorbic acid | N/A |

Enzymology and Mechanistic Insights

Detailed Enzyme Characterization and Properties

The enzymatic conversion of aldehydo-D-galacturonate is carried out by distinct classes of enzymes, each with unique characteristics. The primary enzymes involved are D-galacturonate reductase, which catalyzes its reduction to L-galactonate, and uronate isomerase, which isomerizes it to D-tagaturonate. nih.govnih.gov

Substrate Specificity and Promiscuity

Enzyme promiscuity, the ability of an enzyme to catalyze secondary reactions, is considered a starting point for the evolution of new enzyme functions. d-nb.info Enzymes acting on this compound and its derivatives exhibit a range of specificities.

D-galacturonate reductase (EC 1.1.1.365) catalyzes the reduction of D-galacturonate to L-galactonate. nih.gov In fungi, this is the first step of a reductive pathway for D-galacturonate catabolism. nih.govtamu.edu Fungal D-galacturonate reductases, such as GAR1 from Trichoderma reesei and GaaA from Aspergillus niger, are typically dependent on the cofactor NADPH. nih.gov While some show a strong preference for NADPH, others can utilize both NADH and NADPH. nih.gov For example, a D-galacturonate reductase (Gaa1) from the algae Euglena gracilis was found to have similar high activities with both NADH and NADPH. nih.govnih.gov The enzyme from Saccharomyces cerevisiae, Gcy1, also demonstrates D-galacturonate reducing activity. mdpi.com In contrast, D-galacturonate dehydrogenase (EC 1.1.1.203) from bacteria like Agrobacterium tumefaciens is specific for NAD+ as a cofactor but is not specific for the substrate, as it can oxidize both D-galacturonate and D-glucuronate. asm.org

Uronate isomerase (EC 5.3.1.12) catalyzes the reversible isomerization of D-glucuronate to D-fructuronate and D-galacturonate to D-tagaturonate. nih.govnih.govrcsb.org This enzyme is a member of the highly divergent amidohydrolase superfamily, which primarily consists of hydrolytic enzymes. nih.govnih.gov The isomerase from Bacillus halodurans (Bh0493) is considered a D-galacturonate isomerase, as its catalytic efficiency (kcat/Km) is similar for both D-galacturonate and D-glucuronate, which is distinct from other uronate isomerases that show a preference for D-glucuronate. beilstein-institut.de

Kinetic Parameters (Km, kcat)

For D-galacturonate reductases , these parameters vary depending on the source organism and cofactor preference. The enzyme from Trichoderma reesei (GAR1) shows a K_m_ of 0.8 mM for D-galacturonate with NADPH as the cofactor. The reductase from Euglena gracilis (Gaa1) exhibits high efficiency with both NADH and NADPH.

| Enzyme Source | Substrate | Cofactor | K_m_ (mM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (min⁻¹·mM⁻¹) | Reference |

|---|---|---|---|---|---|---|

| Trichoderma reesei (GAR1) | D-galacturonate | NADPH | 0.8 | 2400 | 3000 | |

| Aspergillus niger (GaaA) | D-galacturonate | NADPH | 1.2 | 1800 | 1500 | |

| Euglena gracilis (Gaa1) | D-galacturonate | NADH | 0.5 | 3285 | 6570 | |

| Euglena gracilis (Gaa1) | D-galacturonate | NADPH | 0.6 | 3170 | 6340 | |

| L-threo-3-deoxy-hexulosonate aldolase (B8822740) | L-threo-3-deoxy-hexulosonate | - | 3.5 | - | - | embl-heidelberg.de |

| L-threo-3-deoxy-hexulosonate aldolase | Pyruvate (B1213749) | - | 0.5 | - | - | embl-heidelberg.de |

| L-threo-3-deoxy-hexulosonate aldolase | L-glyceraldehyde | - | 1.2 | - | - | embl-heidelberg.de |

For uronate isomerase from E. coli, the kinetic constants with D-glucuronate as the substrate at pH 8.0 are a k_cat_ of 196 s⁻¹, a K_m_ of 0.51 mM, and a k_cat_/K_m_ of 3.8 x 10⁵ M⁻¹s⁻¹. nih.gov The enzyme from Bacillus halodurans (Bh0493) displays similar k_cat_/K_m_ values for both D-glucuronate and D-galacturonate. beilstein-institut.de

pH and Temperature Optima for Enzymatic Activity

The catalytic activity of enzymes is highly dependent on pH and temperature. For D-galacturonate reductase from the psychrophilic yeast Cryptococcus diffluens, the optimal pH is 7.0 and the optimal temperature is 40°C. nih.gov This enzyme retains 80% of its maximum activity at a much lower temperature of 4°C. nih.gov

Uronate dehydrogenases from A. tumefaciens and Pseudomonas syringae show a pH optimum of 8.0, while the enzyme from Pseudomonas putida is most active at pH ~7.0. asm.org A recombinant uronate dehydrogenase exhibits optimal activity at a pH of 8.0 and a temperature of 37°C. nzytech.com Another uronate isomerase from Thermotoga maritima displays maximum activity at 50°C and a high pH of 10. dntb.gov.ua The pH-rate profiles for E. coli uronate isomerase are bell-shaped, indicating that both a protonated and an unprotonated group are required for catalysis, with optimal activity observed around pH 8.0. nih.govtamu.edu

Catalytic Mechanisms of this compound-Interconverting Enzymes

The enzymes that act on this compound employ sophisticated catalytic mechanisms to achieve high reaction rates and specificity.

Reaction Intermediates and Transition States

Uronate isomerase follows a mechanism that involves the formation of a cis-enediol intermediate. nih.govacs.orgresearchgate.net The reaction is initiated by an active site base abstracting a proton from the C-2 position of the substrate (D-glucuronate or D-galacturonate). acs.orgresearchgate.net This leads to the formation of the cis-enediol intermediate. nih.gov The conjugate acid then transfers this proton back to the C-1 position of the intermediate to form the ketose product (D-fructuronate or D-tagaturonate). acs.org The slow exchange of the transferred hydrogen with the solvent suggests that the active site shields the intermediate from the surrounding water. acs.org

L-threo-3-deoxy-hexulosonate aldolase , an enzyme downstream in the fungal D-galacturonate pathway, catalyzes a reversible retro-aldol cleavage. embl-heidelberg.decore.ac.uk Class I aldolases, like the 2-keto-3-deoxysugar acid aldolases, operate via a Schiff base intermediate. nih.govresearchgate.net In the condensation reaction, a lysine (B10760008) residue in the active site forms a Schiff base with the carbonyl group of pyruvate, which then tautomerizes to an enamine intermediate. nih.gov This enamine then attacks the carbonyl of the aldehyde substrate. nih.gov

Role of Active Site Residues

The specific arrangement of amino acid residues in the active site is critical for substrate binding and catalysis.

In uronate isomerase from Bacillus halodurans (Bh0493), X-ray crystallography has revealed key interactions. nih.govnih.gov A mononuclear metal center in the active site coordinates with the C-6 carboxylate and the C-5 hydroxyl group of the substrate. nih.govnih.govrcsb.org This C-5 hydroxyl is also hydrogen-bonded to Asp-355. nih.govnih.gov The C-2 and C-3 hydroxyl groups of the substrate form hydrogen bonds with Arg-357, while the C-1 carbonyl group is hydrogen-bonded to Tyr-50. nih.govnih.govrcsb.org The proposed mechanism suggests that a proton transfer from C-2 to C-1 is initiated by the combined action of Asp-355 and the metal-bound C-5 hydroxyl group. nih.govnih.gov The conserved Tyr-50 and/or Arg-355 residues are thought to shuttle the proton between the C-2 and C-1 oxygens, facilitating the formation of the cis-enediol intermediate. nih.govnih.govrcsb.org

Cofactor Utilization and Regeneration in Metabolic Flux

The metabolic pathways involving this compound are critically dependent on the availability and regeneration of redox cofactors, primarily nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) in its various forms (NAD+, NADH, NADP+, and NADPH). The balance and flux of these cofactors are maintained by the coordinated action of reductases and dehydrogenases, which catalyze key oxidative and reductive steps in the catabolism of this pectic monosaccharide.

NAD(P)H-Dependent Reductases

In fungi, this reductive step is the entry point into a catabolic pathway for utilizing D-galacturonate as a carbon source. nih.govcore.ac.uk For instance, in the filamentous fungus Trichoderma reesei, the pathway begins with an NADPH-dependent D-galacturonate reductase (GAR1). core.ac.ukvtt.fi Similarly, Aspergillus niger and Botrytis cinerea possess D-galacturonate reductases that are highly active with NADPH. nih.govnih.gov While some of these enzymes, like GaaA from A. niger, can also use NADH, their efficiency is considerably lower with this cofactor. nih.govresearchgate.net The strong preference for NADPH in many fungal reductases presents a challenge for metabolic engineering, as it can deplete the cell's anabolic reducing power. vulcanchem.com

In plants, D-galacturonate reductase is part of a pathway for the synthesis of L-ascorbic acid (vitamin C). nih.gov When pectin (B1162225) is degraded in ripening fruits, the released D-galacturonate can be converted into L-ascorbic acid, a process also initiated by an NADPH-dependent reductase. nih.gov

Researchers have identified enzymes with a broader or alternative cofactor specificity. A notable example is the D-galacturonate reductase (gaa1) from Euglena gracilis, which exhibits similar high activity with both NADH and NADPH. nih.govnih.gov This flexibility is highly desirable for biotechnological applications, as it allows for the coupling of D-galacturonate reduction to the more abundant NADH pool generated during glycolysis. researchgate.netnih.gov Structure-guided mutagenesis has also been employed to engineer D-galacturonate reductases to shift their cofactor preference from NADPH to NADH, successfully creating variants that can improve product yields from glucose. vulcanchem.com

Table 1: Properties of Various NAD(P)H-Dependent D-Galacturonate Reductases

NAD+-Dependent Dehydrogenases

In contrast to the reductive pathway common in eukaryotes, some prokaryotes utilize an oxidative pathway for D-galacturonate catabolism. nih.gov This pathway is initiated by a NAD+-dependent dehydrogenase that oxidizes D-galacturonate, rather than reducing it. The use of NAD+ as the cofactor results in the production of NADH, which can then enter the electron transport chain for energy generation.

The key enzyme in this pathway is D-galacturonate dehydrogenase (EC 1.1.1.203), which catalyzes the oxidation of D-galacturonate to meso-galactarate (also known as mucate). nih.gov This enzyme has been purified and characterized from the bacterium Agrobacterium tumefaciens. The gene encoding this dehydrogenase was identified and found to code for a protein belonging to the NAD(P)-binding Rossmann-fold protein family. nih.gov

Kinetic characterization of the purified enzyme from A. tumefaciens confirmed its strict specificity for NAD+ as the cofactor over NADP+. nih.gov The enzyme demonstrated the ability to use both D-galacturonic acid and D-glucuronic acid as substrates with similar affinities. nih.gov This oxidative route represents an alternative strategy for microbial metabolism of uronic acids, directly linking their breakdown to the generation of reducing equivalents in the form of NADH. nih.gov The broader family of aldehyde dehydrogenases (NAD+) (EC 1.2.1.3) also functions by oxidizing aldehydes to their corresponding carboxylic acids using NAD+, playing a crucial role in various metabolic pathways and cellular stress responses. wikipedia.orgrsc.org

Table 2: Characterized NAD+-Dependent D-Galacturonate Dehydrogenase

Table of Mentioned Compounds

Molecular Biology and Genetic Regulation

Identification and Cloning of Genes Encoding Aldehydo-D-galacturonate Pathway Enzymes

The enzymatic pathways for D-galacturonate degradation are well-characterized, and the corresponding genes have been identified and cloned in numerous microorganisms, particularly in filamentous fungi and bacteria.

In fungi, D-galacturonate is typically catabolized via a reductive pathway. The key enzymes and their corresponding genes have been identified in species like Aspergillus niger and Trichoderma reesei (the anamorph of Hypocrea jecorina). core.ac.ukvtt.fi The pathway involves the following steps:

D-galacturonate reductase (encoded by gaaA or gar1) reduces D-galacturonate to L-galactonate. vtt.finih.gov

L-galactonate dehydratase (encoded by gaaB or lgd1) converts L-galactonate to 2-keto-3-deoxy-L-galactonate. nih.govnih.govasm.org

2-keto-3-deoxy-L-galactonate aldolase (B8822740) (encoded by gaaC or lga1) cleaves the intermediate into pyruvate (B1213749) and L-glyceraldehyde. mdpi.comnih.govgenome.jp

L-glyceraldehyde reductase (encoded by gaaD or gld1) reduces L-glyceraldehyde to glycerol (B35011). mdpi.comcore.ac.uk

In contrast, some bacteria utilize an oxidative pathway or an isomerase pathway. For instance, Agrobacterium tumefaciens employs an oxidative pathway where D-galacturonate is first oxidized to meso-galactarate by a D-galacturonate dehydrogenase, encoded by the udh gene. nih.govtamu.edu Caulobacter crescentus and Escherichia coli use an isomerase pathway involving uronate isomerase (encoded by uxaC). researchgate.netscu.eduscu.edu

The table below summarizes the key genes and enzymes involved in the principal D-galacturonate catabolic pathways.

| Enzyme | Gene (Fungi) | Gene (Bacteria) | Function |

| D-galacturonate reductase | gaaA, gar1 | - | Reduces D-galacturonate to L-galactonate. vtt.finih.gov |

| L-galactonate dehydratase | gaaB, lgd1 | - | Dehydrates L-galactonate. nih.govnih.gov |

| 2-keto-3-deoxy-L-galactonate aldolase | gaaC, lga1 | - | Cleaves 2-keto-3-deoxy-L-galactonate. nih.govgenome.jp |

| D-galacturonate dehydrogenase | - | udh | Oxidizes D-galacturonate to meso-galactarate. nih.gov |

| Uronate isomerase | - | uxaC | Isomerizes D-galacturonate. researchgate.netscu.edu |

Transcriptional and Post-Transcriptional Regulation of Enzyme Expression

The expression of genes involved in the this compound pathway is tightly controlled to ensure that the enzymes are synthesized only when their substrate is available.

D-galacturonate itself is a key signaling molecule that induces the transcription of the catabolic pathway genes. nih.gov In Aspergillus niger, the genes gaaA, gaaB, and gaaC are significantly upregulated when grown on D-galacturonate or pectin (B1162225). nih.govresearchgate.net This induction occurs even in strains where the first gene of the pathway (gaaA) is deleted, confirming that D-galacturonate, and not a downstream metabolite, is the inducer. nih.gov Similarly, in the fungus Trichoderma reesei, the enzyme activities for D-galacturonate catabolism are present only when the fungus is grown on this specific carbon source. core.ac.ukvtt.fi

In bacteria, a similar induction mechanism is observed. For example, in Caulobacter crescentus, the presence of galacturonate relieves the repression of the genes required for its metabolism. scu.eduscu.edu

In bacteria, the genes for D-galacturonate metabolism are often organized into operons, allowing for coordinated regulation. In Caulobacter crescentus, a gene cluster (CC_1487 to CC_1495) necessary for D-galacturonate metabolism is regulated by a LacI-family transcriptional repressor named HumR. scu.eduscirp.orgresearchgate.net HumR binds to a specific operator sequence in the promoter regions of the uxaC and uxaA operons, repressing their expression. scu.eduscu.edu This repression is lifted when D-galacturonate is present. scu.eduscu.edu This regulatory system is distinct from the GntR-type repressors that control hexuronate utilization in gamma-Proteobacteria like E. coli. scu.eduscirp.org

In E. coli, the genes for D-galactonate metabolism are located in the dgo operon, which is negatively regulated by the repressor DgoR. nih.gov D-galactonate acts as the specific effector that binds to DgoR, preventing it from binding to the operator and thus allowing transcription of the operon. nih.gov

Fungal regulation, while also responsive to D-galacturonate, involves specific transcription factors. In Botrytis cinerea, the transcription factor BcGalAR has been identified as a key regulator of the D-galacturonic acid catabolic pathway. wur.nl

Comparative Genomics and Evolutionary Conservation of Pathways

Comparative genomic analyses have revealed insights into the evolution and distribution of D-galacturonate metabolic pathways across different kingdoms. The fungal reductive pathway is evolutionarily conserved among filamentous fungi capable of degrading pectin. mdpi.comrhea-db.orgresearchgate.net The core set of genes (gaaA, gaaB, gaaC) is found in many pectin-degrading fungi, suggesting a common origin. mdpi.comresearchgate.net For example, the arrangement of a bidirectional promoter between the genes encoding L-galactonate dehydratase and 2-keto-3-deoxy-L-galactonate aldolase is a conserved feature. core.ac.ukvtt.fi

In contrast, bacteria exhibit greater diversity in their D-galacturonate catabolic strategies, employing oxidative, isomerase, or other pathways. nih.govscu.edunih.gov The choice of pathway appears to be lineage-specific; for instance, the oxidative pathway is found in Agrobacterium, while the isomerase pathway is present in E. coli and Caulobacter. tamu.eduscu.edu Comparative genomics of Alishewanella species revealed that while the pectin degradation pathways are highly conserved, the organisms show different transcriptional responses related to stress, reflecting habitat differentiation. nih.gov The presence of these pathways in diverse microorganisms highlights their importance in carbon cycling in ecosystems rich in plant biomass. nih.govresearchgate.netkorea.ac.kr

Genetic Manipulation Strategies for Pathway Engineering

The detailed understanding of the this compound pathway's genetics has enabled metabolic engineering of microorganisms for the production of valuable chemicals.

Gene deletion and overexpression are powerful tools for redirecting metabolic flux. A common strategy involves blocking the natural catabolic pathway to accumulate a specific intermediate.

For example, deleting the gene for D-galacturonate reductase (gaaA in A. niger or gar1 in H. jecorina) completely blocks the fungal pathway, resulting in strains that cannot grow on D-galacturonate. nih.govresearchgate.net These engineered strains can then be used as a platform for producing other compounds. By introducing a bacterial D-galacturonate dehydrogenase (udh) into these reductase-deficient fungal strains, researchers have successfully converted D-galacturonate into meso-galactarate (mucic acid), a platform chemical with applications in food and pharmaceuticals. nih.govresearchgate.net

Similarly, deleting the gene for L-galactonate dehydratase (gaaB in A. niger or lgd1 in T. reesei) leads to the accumulation and secretion of L-galactonic acid. nih.govasm.orgvtt.fiaalto.fi The productivity of these strains can be further enhanced by overexpressing the first enzyme in the pathway, D-galacturonate reductase, which improves the initial conversion rate. nih.govvtt.fi

These genetic manipulation strategies have also been applied to produce L-ascorbic acid (vitamin C) from D-galacturonic acid in A. niger. aalto.firesearchgate.net This was achieved by deleting the gaaB gene and introducing heterologous genes from the plant L-ascorbic acid pathway. aalto.firesearchgate.net

The table below provides examples of genetic modifications in the D-galacturonate pathway and their outcomes.

| Organism | Genetic Modification | Outcome | Reference |

| Aspergillus niger, Hypocrea jecorina | Deletion of D-galacturonate reductase (gaaA); Expression of bacterial D-galacturonate dehydrogenase (udh) | Production of meso-galactarate (mucic acid) | nih.govresearchgate.net |

| Aspergillus niger, Trichoderma reesei | Deletion of L-galactonate dehydratase (gaaB / lgd1) | Accumulation of L-galactonic acid | nih.govasm.orgvtt.fi |

| Aspergillus niger | Deletion of gaaB; Overexpression of D-galacturonate reductase; Introduction of plant genes | Production of L-ascorbic acid | aalto.firesearchgate.net |

| E. coli | Deletion of uronate isomerase (uxaC); Overexpression of udh | Production of mucic acid | researchgate.net |

CRISPR-Cas9 Applications in Pathway Modification

The advent of CRISPR-Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9) has revolutionized the field of metabolic engineering. tubitak.gov.trnih.gov This powerful genome editing tool allows for precise and efficient modification of an organism's DNA, enabling the targeted disruption of existing metabolic pathways or the introduction of novel enzymatic activities. nih.govaddgene.org In the context of this compound metabolism, CRISPR-Cas9 has been instrumental in engineering microbial hosts for the production of value-added chemicals. d-nb.info

Researchers have successfully employed CRISPR-Cas9 to modify the D-galacturonate metabolic pathway in the fungus Aspergillus niger. d-nb.info The primary objective of this genetic modification was to redirect the metabolic flux from the native catabolic pathway towards the synthesis of galactarate (also known as mucic acid), a valuable dicarboxylic acid. d-nb.info

The strategy involved a multi-faceted approach facilitated by the precision of CRISPR-Cas9:

Deletion of Competing Pathway Genes: To prevent the catabolism of D-galacturonate and channel it towards the desired product, several genes in the native pathway were targeted for deletion. These included gaaA, which encodes a D-galacturonate reductase, and gaaC, responsible for encoding L-galactonate dehydratase. d-nb.info Additionally, another gene implicated in galactarate catabolism, 39114, was also knocked out. d-nb.info

Removal of Repression: The gene gaaX, which encodes a repressor protein for pectin catabolic pathways, was deleted to enhance the expression of the pathway enzymes. d-nb.info

Introduction of a Novel Enzymatic Step: To facilitate the conversion of D-galacturonate to galactarate, a bacterial uronate dehydrogenase (UDH) gene was introduced into the A. niger genome. The expression of this new gene was placed under the control of the D-galacturonate inducible gaaB promoter (PgaaB), ensuring that the enzyme is produced in the presence of the substrate. d-nb.info

The application of CRISPR-Cas9 in this context demonstrates its utility in complex metabolic engineering projects that require simultaneous deletion of multiple genes and insertion of heterologous DNA. d-nb.info The precision of this technology allows for the creation of highly specific and efficient cell factories for the bioconversion of this compound.

| Gene Target | Modification | Organism | Purpose of Modification | Reference |

| gaaA | Deletion | Aspergillus niger | Block the native D-galacturonate catabolic pathway. | d-nb.info |

| gaaC | Deletion | Aspergillus niger | Further block the native D-galacturonate catabolic pathway. | d-nb.info |

| 39114 | Deletion | Aspergillus niger | Inhibit the catabolism of the desired product, galactarate. | d-nb.info |

| gaaX | Deletion | Aspergillus niger | Remove repression of the pectin catabolic pathway. | d-nb.info |

| UDH | Insertion | Aspergillus niger | Introduce the enzymatic activity for converting D-galacturonate to galactarate. | d-nb.info |

Advanced Analytical and Structural Methodologies in Aldehydo D Galacturonate Research

Spectroscopic Techniques for Related Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of aldehydo-D-galacturonate and its associated oligosaccharides and metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of galacturonate-containing molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the primary sequence, glycosidic linkages, and conformation of oligosaccharides derived from pectic substances. researchgate.netresearchgate.net

1D ¹H NMR spectra provide initial information on the anomeric configurations (α or β) and the degree of methyl esterification of galacturonic acid residues. researchgate.net For instance, the chemical shifts of anomeric protons (H-1) can distinguish between esterified and non-esterified galacturonic acid units. researchgate.net 2D NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assigning all proton and carbon signals and establishing through-bond and through-space connectivities. researchgate.netresearchgate.net These methods have been successfully applied to characterize the structure of complex polysaccharides like rhamnogalacturonan I, revealing its backbone of alternating rhamnose and galacturonic acid residues and its various side chains. researchgate.net

In metabolic studies, NMR is used to identify and quantify metabolites in complex mixtures, such as cell extracts or culture supernatants. For example, the conversion of D-galacturonate to D-galactaro-1,4-lactone has been monitored using NMR analysis. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Galacturonic Acid Residues

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 / C-1 | ~4.9-5.1 | ~100 |

| H-4 / C-4 | ~4.4 | ~79 |

| C-6 (Carboxyl) | - | ~170-175 |

| -OCH₃ (Methyl Ester) | ~3.7 | ~54 |

Note: Chemical shifts are approximate and can vary based on the specific structure, solvent, and experimental conditions. researchgate.net

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and fragmentation patterns of this compound derivatives, providing insights into their composition and structure. When coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures of metabolites and reaction products. researcher.liferesearchgate.net

Electrospray ionization (ESI-MS) is a soft ionization technique commonly used for the analysis of non-volatile and thermally labile compounds like galacturonic acid and its oligosaccharides. researcher.life It has been employed to determine the degree of oxidation of polysaccharides and to characterize galacturonate-containing disaccharides. researcher.lifebenthamdirect.com Matrix-assisted laser desorption/ionization (MALDI-MS) is another valuable technique, particularly for determining the number of sugar residues coupled to proteins in glycoconjugates. benthamdirect.com

GC-MS is frequently used for the analysis of volatile derivatives of monosaccharides, including galacturonic acid. This typically involves a derivatization step to convert the non-volatile sugar acids into more volatile forms, such as trimethylsilyl (B98337) (TMS) derivatives. chalmers.senih.gov The resulting mass spectra provide characteristic fragmentation patterns that aid in the identification and quantification of the parent compound. researchgate.netnih.gov

Circular dichroism (CD) spectroscopy is a chiroptical technique that provides information about the secondary structure and conformational changes of chiral molecules like polysaccharides in solution. mdpi.com For pectic substances, CD spectroscopy has been instrumental in studying the conformational states of oligogalacturonides, particularly their interactions with metal ions like calcium. nih.govacs.org

The "egg-box" model, which describes the cross-linking of pectin (B1162225) chains by calcium ions, has been supported by CD studies. nih.govmdpi.com These studies have shown that the addition of calcium induces a conformational change in oligogalacturonides, leading to the formation of a dimerized structure. nih.gov This conformational change can be monitored by observing the changes in the CD spectrum. acs.org Furthermore, CD has been used to investigate the effects of glycosylation with pectic oligosaccharides on the structure of proteins. sciopen.com The technique is also valuable for studying the solution conformation of cellulose (B213188) and other polysaccharides. mdpi.com

Chromatographic Separation Techniques for Metabolite Profiling

Chromatography is a fundamental technique for the separation, identification, and quantification of individual components within a complex mixture of metabolites related to this compound.

High-performance liquid chromatography (HPLC) is a cornerstone for the analysis of galacturonate and its metabolites in various samples. frontiersin.orgresearchgate.netnih.gov Different HPLC modes can be employed depending on the specific analytical needs. Ion-exchange chromatography is particularly well-suited for separating charged molecules like galacturonic acid. frontiersin.org Anion-exchange HPLC coupled with pulsed amperometric detection (HPAEC-PAD) is a highly sensitive and specific method for the quantification of galacturonate in pectic substances. researchgate.net

Reverse-phase HPLC is also widely used, often after a derivatization step to enhance the hydrophobicity and detectability of the analytes. biorxiv.orgresearchgate.net For instance, derivatization with o-phenylenediamine (B120857) (OPD) allows for the sensitive fluorescence detection of 2-keto-3-deoxy-gluconate (KDG), a key metabolite in pectin degradation pathways. biorxiv.org HPLC systems can be coupled with various detectors, including refractive index (RI), ultraviolet (UV), and mass spectrometry (MS) detectors, to provide comprehensive quantitative and qualitative information. frontiersin.orgbiorxiv.orgnih.gov

Table 2: Comparison of HPLC-based Methods for Galacturonate Analysis

| Method | Column Type | Detection Method | Key Application |

|---|---|---|---|

| HPAEC-PAD | Anion-Exchange | Pulsed Amperometric Detection | Quantification of galacturonic acid in pectin. researchgate.net |

| HPLC-RI | Ion-Exchange | Refractive Index | Analysis of extracellular metabolites in fermentation. frontiersin.org |

| HPLC-UV/Fluorescence | Reverse-Phase (with derivatization) | UV and Fluorescence | Quantification of KDG and related metabolites. biorxiv.org |

| HPLC-MS | Reverse-Phase or other | Mass Spectrometry | Identification and quantification of a wide range of metabolites. researchgate.net |

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. Since sugars and sugar acids like galacturonic acid are non-volatile, they must first be converted into volatile derivatives before GC analysis. chalmers.senih.gov A common derivatization procedure involves the preparation of trimethylsilyl (TMS) ethers and esters. chalmers.secore.ac.uk

The resulting volatile derivatives can then be separated on a GC column and detected, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS). nih.govcore.ac.uk This method has been successfully used to determine the monosaccharide composition of plant cell wall polysaccharides, including the quantification of galacturonic acid. nih.gov The technique allows for the separation and analysis of various aldoses and uronic acids after hydrolysis from the polysaccharide, reduction, and derivatization. nih.gov

Structural Biology Approaches for Associated Enzymes

The intricate biochemical pathways involving this compound are orchestrated by a host of specialized enzymes. Elucidating the three-dimensional structures of these enzymes, particularly in complex with their substrates or products, is paramount to understanding their catalytic mechanisms, specificity, and regulation. nih.gov Structural biology techniques provide high-resolution snapshots of these molecular machines at an atomic level. nih.gov

X-ray crystallography is a cornerstone technique in structural biology that has provided a wealth of high-resolution protein structures, including those of enzymes bound to their ligands. nih.gov This method has been fundamental in characterizing active sites, understanding catalytic mechanisms, and clarifying enzyme specificity in the context of this compound metabolism. nih.gov The process involves generating highly ordered crystals of the enzyme-ligand complex and diffracting X-rays through them to determine the arrangement of atoms. numberanalytics.com

A significant example in this area is the structural determination of uronate dehydrogenase from the bacterium Agrobacterium tumefaciens (AtUdh). nih.govnih.gov This enzyme is a key player in the oxidative pathway of D-galacturonate catabolism, catalyzing the NAD⁺-dependent oxidation of D-galacturonic acid, which exists in equilibrium with its this compound form. nih.govresearchgate.net Researchers have successfully determined the crystal structures of AtUdh in its apo-form (ligand-free), as a ternary complex with the cofactor NADH and a product, and as an inactive mutant bound to NAD⁺. nih.govnih.gov

These crystallographic studies revealed that AtUdh functions as a homohexamer. researchgate.net The ternary complex structure, solved to a resolution of 2.1 Å, was particularly insightful. nih.gov It showed the product, D-galactaro-1,5-lactone, bound in the active site, positioned directly above the nicotinamide (B372718) ring of the NADH cofactor. nih.govnih.gov This structural data, combined with mass spectrometry, confirmed that the initial enzymatic product rearranges in solution to the more stable D-galactaro-1,4-lactone. nih.govresearchgate.net The detailed view of the active site has provided a molecular basis for understanding cofactor and substrate recognition, offering crucial information for potential applications in the microbial conversion of pectin-rich biomass. nih.govresearchgate.net

| Complex | PDB ID | Resolution (Å) | Rwork / Rfree | Ligands Present | Source |

|---|---|---|---|---|---|

| Apo-AtUdh | 3RFT | 1.9 | 0.150 / 0.170 | Sulfate | nih.govnih.gov |

| AtUdh + NADH + Product | 3RFV | 2.1 | 0.157 / 0.189 | NADH, D-galactaro-1,5-lactone, Phosphate (B84403) | nih.govnih.gov |

| AtUdh (Y136A Mutant) + NAD⁺ | 3RFX | 1.9 | 0.158 / 0.180 | NAD⁺, Phosphate | nih.govebi.ac.uk |

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, capable of determining the structures of large and dynamic macromolecular assemblies that are often resistant to crystallization. jeolusa.comrsb.org.uknih.gov Unlike X-ray crystallography, Cryo-EM does not require the formation of crystals, a major advantage when studying flexible or heterogeneous enzyme complexes. rsb.org.uk The method involves flash-freezing the biological sample in vitreous ice, preserving the molecules in a near-native state, and then imaging them with an electron microscope. rsb.org.uk Computational reconstruction of thousands of individual particle images yields a 3D model. jeolusa.com

In the context of this compound and its parent polysaccharide, pectin, many enzymatic processes are carried out by large, multi-protein complexes. nih.govasm.org For example, pectin synthesis in the Golgi apparatus of plants involves the coordinated action of multiple enzymes, including glycosyltransferases and methyltransferases, which may form stable protein complexes. pnas.org Similarly, the degradation of pectin by microorganisms can involve large cell-surface or periplasmic enzyme assemblies, sometimes referred to as degradosomes. nih.govasm.org

Cryo-EM is uniquely suited to study such systems. It can capture different conformational states of a complex, providing insights into its functional dynamics. jeolusa.comnih.gov While specific high-resolution Cryo-EM structures of enzyme complexes bound to this compound are still emerging, the technique's potential is clear. For instance, Cryo-EM could be used to visualize a pectin lyase complex as it processes a pectin chain, revealing how different subunits cooperate. It could also elucidate the architecture of pectin synthesis complexes within Golgi-derived vesicles, showing how enzymes like galacturonosyltransferases are arranged to efficiently build the polysaccharide backbone. pnas.org The ability of Cryo-EM to handle membrane proteins also makes it ideal for studying membrane-anchored enzyme complexes involved in pectin metabolism. frontiersin.org Recent advances have demonstrated that Cryo-EM can achieve sub-2 Å resolution even for moderately sized enzymes (~120 kDa), highlighting its growing power for detailed mechanistic studies of biocatalysts. nih.gov

| Hypothetical Enzyme Complex | Biological Context | Potential Insights from Cryo-EM |

|---|---|---|

| Pectin Synthase Complex | Plant Golgi Apparatus | Overall architecture, stoichiometry of subunits (e.g., galacturonosyltransferases, methyltransferases), and conformational changes during polysaccharide elongation. pnas.org |

| Bacterial Pectin Degradosome | Bacterial Periplasm/Outer Membrane | Spatial arrangement of different pectinolytic enzymes (lyases, hydrolases), substrate channeling pathways, and interaction with transport proteins. nih.gov |

| Fungal Polygalacturonase Assembly | Fungal Secretome | Structure of oligomeric enzyme assemblies, identification of allosteric regulation sites, and visualization of substrate binding across multiple active sites. jabonline.in |

Metabolic Engineering and Biotechnological Applications

Bioconversion of Pectin-Rich Biomass into Value-Added Products

D-galacturonate derived from pectin-rich biomass serves as a versatile precursor for a variety of value-added products through microbial conversion. rsc.org

The bioconversion of D-galacturonate into organic acids is a major focus of biotechnological research.

Galactaric Acid (Mucic Acid): This dicarboxylic acid is a promising platform chemical for producing polymers like nylon. nih.govaalto.fi The production strategy involves blocking the natural fungal catabolic pathway for D-galacturonate and introducing a bacterial NAD-dependent D-galacturonate dehydrogenase. nih.gov This enzyme oxidizes D-galacturonate to galactaric acid. nih.gov Engineered strains of Hypocrea jecorina have been shown to convert D-galacturonate to galactaric acid with high yields, in some cases achieving the theoretical maximum of 1.08 g of product per gram of substrate consumed. nih.govasm.org Similarly, engineered E. coli has been developed for this conversion. d-nb.info

L-Galactonic Acid: This compound is an intermediate in the fungal D-galacturonate pathway and has potential as a platform chemical. aalto.firesearchgate.net By deleting the gene for L-galactonate dehydratase (lgd1 or gaaB), the second step in the pathway, engineered strains of T. reesei and A. niger accumulate and secrete L-galactonic acid. nih.govresearchgate.net Yields of 0.6 to 0.9 grams of L-galactonic acid per gram of D-galacturonate consumed have been reported. nih.gov Overexpression of the first enzyme in the pathway, D-galacturonate reductase, can improve initial production rates. aalto.firesearchgate.net

Pyruvate (B1213749) and Lactate (B86563): Pyruvate is a natural intermediate in the catabolism of D-galacturonate in both fungi and bacteria. nih.govgoogle.comnih.gov In the fungal pathway, D-galacturonate is converted to pyruvate and glycerol (B35011), while the bacterial isomerase pathway yields pyruvate and D-glyceraldehyde-3-phosphate. asm.orgnih.gov While pyruvate is typically consumed for cell growth, it can be a target product. More directly, Lactobacillus suebicus, isolated from anaerobic enrichment cultures, was found to use a novel pathway to ferment D-galacturonate, producing near-equimolar amounts of lactate and acetate. nih.gov This pathway links initial reactions of the isomerase route with the phosphoketolase pathway, offering a redox-cofactor-neutral conversion that is highly interesting for producing reduced chemicals like lactate. nih.gov

D-Glyceric Acid: A microbial platform in E. coli has been developed to produce D-glyceric acid, a chemical with applications in medicine and polymer synthesis. nih.govmit.edu This was achieved by creating a partially synthetic pathway combining heterologous enzymes (uronate dehydrogenase and galactarolactone isomerase) with native E. coli enzymes. oup.commit.edu By optimizing carbon flux and eliminating competing pathways, a mutant strain produced 4.8 g/L of D-glyceric acid from D-galacturonate with a high molar yield of 83%. oup.comnih.gov

| Product | Microorganism | Key Engineering Strategy | Reported Titer/Yield | Reference |

|---|---|---|---|---|

| Galactaric Acid (Mucic Acid) | Hypocrea jecorina | Δgar1, express bacterial udh | 5.9 g/L; 1.08 g/g yield | asm.org |

| Galactaric Acid (Mucic Acid) | Trichoderma reesei | Δgar1, express bacterial udh | Up to 53 g/L in fed-batch culture | researchgate.net |

| L-Galactonic Acid | Trichoderma reesei | Δlgd1 (L-galactonate dehydratase) | 7.2 g/L; 0.6-0.85 g/g yield | nih.gov |

| L-Galactonic Acid | Aspergillus niger | ΔgaaB (L-galactonate dehydratase) | 5.4 g/L; 0.9 g/g yield | nih.gov |

| Lactate & Acetate | Lactobacillus suebicus | Utilizes a novel native pathway | Near-equimolar production | nih.gov |

| D-Glyceric Acid | Escherichia coli | ΔgarKΔhyiΔglxKΔuxaC, express udh and gli | 4.8 g/L; 83% molar yield | oup.comnih.gov |

The conversion of D-galacturonate to biofuels like ethanol (B145695) has been a significant goal, particularly for improving the economics of bioethanol production from pectin-rich feedstocks. escholarship.org However, the oxidized nature of D-galacturonate presents a challenge for producing highly reduced compounds like ethanol due to a lack of electrons. researchgate.net Engineering S. cerevisiae to ferment D-galacturonate to ethanol is an active area of research, but functional expression of the necessary pathway enzymes remains a challenge. escholarship.orgresearchgate.net Co-fermentation with a reduced co-substrate like glycerol has been proposed as a viable strategy to overcome this redox imbalance. researchgate.net

Beyond biofuels, D-galacturonate serves as a precursor to other platform chemicals. Galactaric acid itself can be chemically converted to adipic acid, a precursor for nylon-6,6, or dehydrated to produce 2,5-furandicarboxylic acid (FDCA), a bio-based monomer for polymers. aalto.figuidechem.com Furthermore, engineered strains of A. niger and H. jecorina with a deleted third enzyme in the fungal pathway (2-keto-3-deoxy-L-galactonate aldolase) have been shown to produce 2-keto-3-deoxy-L-galactonic acid, another potential chemical precursor. aalto.fi

Optimization of Fermentation Processes for Industrial Scale-Up

Translating laboratory success to industrial-scale production requires significant process optimization and scale-up. The bioconversion of D-galacturonic acid to galactaric acid using an engineered Trichoderma reesei strain has been successfully scaled from the 1 L laboratory scale to 10 L and 250 L bioreactors. d-nb.infonih.govscispace.com A key step in this scale-up was replacing pure D-galacturonic acid with food-grade pectin (B1162225) as a more economically viable and readily available substrate. d-nb.infonih.gov

The process demonstrated good reproducibility across scales. d-nb.info At the 10 L scale, the T. reesei strain produced 21 g/L of galactaric acid with a yield of 1.11 g per gram of D-galacturonate consumed. nih.govscispace.comresearchgate.net In the 250 L pilot-scale reactor, a final concentration of 14 g/L was achieved, from which approximately 2.8 kg of galactaric acid was recovered. d-nb.infonih.govscispace.com The slight decrease in yield at the largest scale indicated challenges related to biomass extraction and the efficiency of downstream processing (DSP), which are critical for an economically viable large-scale process. d-nb.info

Optimization of fermentation conditions is crucial for maximizing productivity. For many conversions, providing a co-substrate like glucose or D-xylose can improve production rates and final titers, although it may slightly reduce the theoretical yield from D-galacturonate as some carbon is used for energy and biomass maintenance. nih.govnih.gov Fermentation pH is another critical parameter; for instance, L-galactonic acid production by engineered A. niger was more efficient at a lower pH. nih.govresearchgate.net Fed-batch cultivation strategies, where substrates are fed continuously or intermittently, have been shown to achieve significantly higher product titers, with one study reporting up to 53 g/L of mucic acid in a glucose-limited fed-batch culture. researchgate.net

| Scale | Galactaric Acid Titer (g/L) | Yield (g galactaric acid / g D-galacturonate consumed) | Reference |

|---|---|---|---|

| 1 L | 18 | 1.00 | nih.govscispace.comresearchgate.net |

| 10 L | 21 | 1.11 | nih.govscispace.comresearchgate.net |

| 250 L | 14 | 0.77 | nih.govscispace.comresearchgate.net |

Development of Novel Biocatalysts and Biotransformation Systems

Advancements in biotechnology are leading to the development of novel biocatalysts and more efficient biotransformation systems for D-galacturonate conversion. One approach is the use of whole-cell biocatalysts under non-growing (resting cell) conditions. For example, a method using resting cells of Gluconobacter oxydans has been developed for the catalytic production of high-purity galactaric acid from a D-galacturonic acid solution. guidechem.com This system avoids the use of harsh chemical catalysts and simplifies downstream processing. guidechem.com

The discovery and characterization of novel metabolic pathways also contribute to the development of new biotransformation systems. The unique D-galacturonate fermentation pathway identified in Lactobacillus suebicus, which enables a redox-balanced conversion to lactate and acetate, opens up new possibilities for engineering microbial cell factories for the production of various chemicals from pectin-rich feedstocks. nih.gov These novel biocatalytic systems and processes are essential for making the bioconversion of aldehydo-D-galacturonate a competitive and sustainable alternative to conventional chemical production. aalto.fi

Ecological and Physiological Significance

Role in Plant Cell Wall Degradation and Carbon Cycling

Pectin (B1162225), a complex and abundant biopolymer, is a primary component of the plant cell wall, providing structural support and flexibility. biotech-asia.orgnih.gov This polysaccharide is predominantly composed of D-galacturonic acid units. biotech-asia.orgresearchgate.netescholarship.org The degradation of pectin is a fundamental process in nature, contributing significantly to the global carbon cycle. nih.gov Microorganisms, particularly fungi and bacteria, secrete a battery of enzymes, collectively known as pectinases, to break down this complex carbohydrate into its monomeric constituents. nih.govmicrobenotes.comresearchgate.net

The initial enzymatic attack on pectin often involves pectin methylesterases, which remove methyl groups, and polygalacturonases or pectin lyases, which cleave the α-1,4-glycosidic bonds of the homogalacturonan backbone. microbenotes.comusda.gov This enzymatic action releases D-galacturonic acid, which exists in equilibrium with its open-chain form, aldehydo-D-galacturonate. mdpi.comebi.ac.uk Therefore, the generation of this compound is a direct consequence of plant cell wall degradation by microbial enzymes.

This process is not only crucial for the natural decomposition of plant biomass and the recycling of carbon but is also a key event in plant-pathogen interactions. biotech-asia.orgresearchgate.net Pathogenic fungi and bacteria often produce pectin-degrading enzymes to breach the plant's physical defenses and access nutrients. researchgate.net The release of pectin fragments, such as oligogalacturonides, during this degradation can also act as signaling molecules, triggering plant defense responses. nih.gov

Microbial Adaptation to Pectin-Rich Environments

The ability to utilize pectin as a carbon and energy source provides a significant selective advantage to microorganisms inhabiting environments rich in decaying plant matter. researchgate.net The presence of genes encoding pectinolytic enzymes and pathways for D-galacturonic acid catabolism is a clear adaptation to such niches. nih.govnih.gov

Microorganisms have evolved diverse metabolic strategies to process the D-galacturonic acid released from pectin degradation. In many prokaryotes, the catabolism of D-galacturonate proceeds through an isomerase pathway. researchgate.netiastate.edu This pathway begins with the isomerization of D-galacturonate to D-tagaturonate, a reaction catalyzed by uronate isomerase. nih.gov In some bacteria, an alternative oxidative pathway exists where D-galacturonate is oxidized to D-galactarolactone. uef.firesearchgate.net

Fungi, on the other hand, typically employ a reductive pathway for D-galacturonate catabolism. mdpi.comnih.gov In this pathway, D-galacturonic acid is first reduced to L-galactonate. core.ac.uk This initial step is crucial for directing the substrate into the subsequent enzymatic reactions.

The specific enzymes and pathways employed for D-galacturonate metabolism can vary significantly between different microbial species, reflecting their evolutionary adaptation to different pectin-rich environments. nih.gov For instance, anaerobic bacteria have developed fermentative pathways to metabolize D-galacturonate, producing acetate, formate, and hydrogen as end products. asm.orgnih.gov

The table below summarizes the key enzymes involved in the initial steps of different D-galacturonate catabolic pathways in various microorganisms.

| Metabolic Pathway | Key Initial Enzyme | Organism Type |

| Isomerase Pathway | Uronate isomerase | Bacteria (e.g., Escherichia coli) |

| Oxidative Pathway | Uronate dehydrogenase | Bacteria (e.g., Agrobacterium tumefaciens) |

| Reductive Pathway | D-galacturonic acid reductase | Fungi (e.g., Aspergillus niger, Trichoderma reesei) |

Interplay with Other Carbohydrate Metabolic Pathways

The catabolism of this compound is intricately linked to central carbohydrate metabolism. The breakdown products of D-galacturonate ultimately feed into glycolysis, the pentose (B10789219) phosphate (B84403) pathway, or the tricarboxylic acid (TCA) cycle, allowing the organism to generate energy and essential biosynthetic precursors.

In the bacterial isomerase pathway , the metabolism of D-galacturonate leads to the formation of pyruvate (B1213749) and glyceraldehyde-3-phosphate, which are key intermediates of glycolysis. frontiersin.org This pathway is an adaptation of the Entner-Doudoroff pathway. frontiersin.org

The fungal reductive pathway converts D-galacturonic acid into pyruvate and glycerol (B35011). mdpi.comnih.gov Glycerol can then enter the glycerol catabolism pathway, which connects to glycolysis. mdpi.com

In the bacterial oxidative pathway , D-galacturonate is ultimately converted to α-ketoglutarate, an intermediate of the TCA cycle. uef.firesearchgate.net

This integration with central metabolic pathways highlights the role of this compound as a valuable carbon source that can be efficiently utilized by microorganisms. The specific point of entry into central metabolism depends on the particular catabolic pathway employed by the organism.

The table below illustrates the final products of the main D-galacturonate catabolic pathways and their connection to central metabolism.

| Catabolic Pathway | Final Products | Connection to Central Metabolism |

| Isomerase Pathway (Bacteria) | Pyruvate, Glyceraldehyde-3-phosphate | Glycolysis |

| Reductive Pathway (Fungi) | Pyruvate, Glycerol | Glycolysis |

| Oxidative Pathway (Bacteria) | α-Ketoglutarate | Tricarboxylic Acid (TCA) Cycle |

Contribution to Overall Microbial Ecology and Ecosystem Function

The microbial degradation of pectin and the subsequent metabolism of this compound are fundamental processes that shape microbial communities and drive ecosystem functions. In terrestrial ecosystems, the decomposition of plant litter by pectin-degrading microorganisms is essential for nutrient cycling, particularly the return of carbon to the atmosphere and soil. nih.gov

In environments such as the rumen of herbivores, the anaerobic fermentation of pectin-derived D-galacturonate by gut microbes is a crucial step in the digestion of plant material, providing the host animal with essential nutrients. asm.orgnih.gov Similarly, in aquatic environments, marine bacteria capable of degrading pectin contribute to the turnover of marine biomass. nih.govasm.org

Furthermore, the breakdown of pectin can have broader ecological implications. For example, the degradation of the pectic layer of pit membranes in wood by certain fungi can increase the permeability of the wood, potentially facilitating the entry of other decay organisms. usda.gov

Q & A

Basic Research Questions

Q. What are the structural characteristics of aldehydo-D-galacturonate, and how is it distinguished from related isomers in analytical workflows?

- Answer : this compound (C₆H₁₀O₇; MW 194.14) is an oxidized form of galacturonate with an aldehyde group at the C6 position. Differentiation from isomers like D-glucuronate requires techniques such as NMR spectroscopy (e.g., analyzing C-6 chemical shifts) or high-resolution mass spectrometry (HRMS) to confirm exact mass and fragmentation patterns. Chromatographic methods (e.g., HILIC or ion-pair HPLC) can resolve isomers based on polarity differences .

Q. How is this compound quantified in plant tissues, and what factors influence its abundance during growth phases?

- Answer : Quantification typically involves LC-MS/MS with MRM (multiple reaction monitoring) transitions specific to this compound (e.g., m/z 194 → fragment ions). Evidence from Lithocarpus polystachyus leaves shows its relative abundance varies across growth stages, peaking at 6.83 × 10⁵ AU (arbitrary units) in mature leaves. Extraction protocols must account for oxidation sensitivity, using antioxidants like ascorbate to stabilize the aldehyde group during sample preparation .

Q. What is the role of this compound in microbial and plant metabolic pathways?

- Answer : It is a key intermediate in the fungal D-galacturonate catabolic pathway , where it is reduced to L-galactonate by D-galacturonate reductase. In plants, it may participate in pectin degradation or ascorbate biosynthesis. Pathway mapping requires isotopic labeling (e.g., ¹³C tracing) or gene knockout studies to confirm enzymatic roles .

Advanced Research Questions

Q. How do fungal and bacterial D-galacturonate pathways differ mechanistically, and what experimental approaches validate these distinctions?

- Answer : Fungal pathways involve L-galactonate dehydratase and L-threo-3-deoxy-hexulosonate aldolase , whereas bacterial routes use uronate isomerase and altronate oxidoreductase. Key validation methods include:

- Enzyme kinetics : Fungal aldolase has a Kₘ of 3.5 mM for L-threo-3-deoxy-hexulosonate, distinct from bacterial homologs.

- Gene deletion : Deleting the aldolase gene in Hypocrea jecorina abolishes growth on D-galacturonate, confirming pathway specificity .

Q. What experimental strategies resolve contradictions in reported substrate specificities of enzymes acting on this compound?

- Answer : Discrepancies (e.g., conflicting Kₘ values) arise from assay conditions (pH, cofactors) or enzyme isoforms. To address this:

- Comparative proteomics : Identify post-translational modifications affecting activity.

- Crystallography : Resolve 3D structures to map active-site residues.

- Cross-species expression : Heterologously express enzymes in Saccharomyces cerevisiae to isolate variables .

Q. How can isotopic labeling and flux analysis elucidate the metabolic fate of this compound in complex systems?

- Answer : Use ¹³C-labeled this compound in pulse-chase experiments coupled with GC-MS or NMR-based metabolic flux analysis . This reveals carbon allocation into downstream products (e.g., pyruvate, glycerol) and identifies rate-limiting steps. For fungi, tracing label incorporation into pyruvate confirms the aldolase-catalyzed cleavage step .

Methodological Best Practices

- Experimental Design : For pathway studies, include negative controls (e.g., enzyme-deficient strains) and substrate analogs (e.g., D-galacturonate methyl ester) to test specificity .

- Data Reproducibility : Document extraction buffers (e.g., 50 mM phosphate pH 7.0), storage conditions (-80°C with desiccants), and instrument parameters (e.g., LC gradient profiles) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|